2-chloro-N'-[(E)-(2-methylindol-3-ylidene)methyl]benzohydrazide
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Overview
Description
2-chloro-N’-[(E)-(2-methylindol-3-ylidene)methyl]benzohydrazide is a synthetic organic compound that belongs to the class of hydrazones. Hydrazones are characterized by the presence of a carbon-nitrogen double bond (C=N) and are widely used in various fields of chemistry due to their versatile reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N’-[(E)-(2-methylindol-3-ylidene)methyl]benzohydrazide typically involves the condensation reaction between 2-chlorobenzohydrazide and 2-methylindole-3-carbaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions, and in the presence of an acid catalyst like glacial acetic acid. The reaction mixture is heated for several hours until the desired product is formed, which is then purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, using industrial-grade solvents and catalysts, and employing large-scale purification techniques such as column chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N’-[(E)-(2-methylindol-3-ylidene)methyl]benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine.
Substitution: The chlorine atom can be substituted by other nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to replace the chlorine atom.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce hydrazines, and substitution reactions can result in various substituted derivatives.
Scientific Research Applications
2-chloro-N’-[(E)-(2-methylindol-3-ylidene)methyl]benzohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its bioactive properties.
Industry: It can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-chloro-N’-[(E)-(2-methylindol-3-ylidene)methyl]benzohydrazide involves its interaction with various molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N’-[(E)-(2-furylmethylidene)]benzohydrazide
- 2-chloro-N’-[(E)-(2-methoxy-1-naphthyl)methylidene]benzohydrazide
- N’-benzylidene-2-hydroxymethylbenzohydrazide
Uniqueness
2-chloro-N’-[(E)-(2-methylindol-3-ylidene)methyl]benzohydrazide is unique due to the presence of the indole moiety, which imparts specific biological activities and reactivity patterns. This distinguishes it from other hydrazones that may lack the indole structure or have different substituents.
Properties
Molecular Formula |
C17H14ClN3O |
---|---|
Molecular Weight |
311.8 g/mol |
IUPAC Name |
2-chloro-N-[(E)-(2-methyl-1H-indol-3-yl)methylideneamino]benzamide |
InChI |
InChI=1S/C17H14ClN3O/c1-11-14(12-6-3-5-9-16(12)20-11)10-19-21-17(22)13-7-2-4-8-15(13)18/h2-10,20H,1H3,(H,21,22)/b19-10+ |
InChI Key |
SZZMEWQFLOJJJL-VXLYETTFSA-N |
Isomeric SMILES |
CC1=C(C2=CC=CC=C2N1)/C=N/NC(=O)C3=CC=CC=C3Cl |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C=NNC(=O)C3=CC=CC=C3Cl |
Origin of Product |
United States |
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